4-(1H-Pyrazol-4-yl)benzoic acid
Overview
Description
4-(1H-Pyrazol-4-yl)benzoic acid is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 . It is also known by its English name, 4-(1H-Pyrazol-4-yl)benzoic acid .
Synthesis Analysis
The synthesis of 4-(1H-Pyrazol-4-yl)benzoic acid involves several steps. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to produce 4-bromo-1H-pyrazole. This is then reacted with benzoic acid in a palladium-catalyzed coupling reaction to produce 4-(1H-Pyrazol-4-yl)benzoic acid . Other methods involve the reaction of hydrazone with POCl3 in N,N-dimethyl formamide (Vilsmeier–Haack reagent) to give the crude pyrazolyl benzoic acid derivative .Molecular Structure Analysis
The molecular structure of 4-(1H-Pyrazol-4-yl)benzoic acid is established by NMR and MS analysis . The InChI code for this compound is 1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-11-12-6-9/h1-6H,(H,11,12)(H,13,14) .Physical And Chemical Properties Analysis
4-(1H-Pyrazol-4-yl)benzoic acid has a predicted boiling point of 471.5±38.0 °C and a predicted density of 1.355±0.06 g/cm3 . It has a pKa value of 4.09±0.10 (Predicted) . It is a solid substance with a yellow color .Scientific Research Applications
Crystallography
De Novo Determination of Crystal Structures
The crystal structure of a drug molecule related to "4-(1H-Pyrazol-4-yl)benzoic acid" was determined using NMR powder crystallography. This technique combines solid-state H NMR spectroscopy, crystal structure prediction, and density functional theory chemical shift calculations. This approach is notable for its application to molecular compounds of previously unknown structures and represents a significant advancement in the field of crystallography (Baias et al., 2013).
Synthetic Chemistry
Heterocyclic Compound Synthesis
New derivatives of "4-(1H-Pyrazol-4-yl)benzoic acid" were synthesized as key intermediates for creating a variety of heterocyclic compounds. These compounds were characterized using elemental analyses and spectral data, indicating the versatility of "4-(1H-Pyrazol-4-yl)benzoic acid" in synthesizing novel organic compounds (Fadda et al., 2012).
Organic Catalysis
Ionic Liquids and Organic Catalysis
Derivatives of benzoic acid were used to prepare ionic liquids exhibiting supramolecular polymeric aggregation. These ionic liquids served as catalysts or phase transfer catalysts in synthesizing tetrahydrobenzo[b]pyran and its derivatives in aqueous media. The study highlights the impact of molecular aggregation on catalytic activity, demonstrating the potential of "4-(1H-Pyrazol-4-yl)benzoic acid" derivatives in organic synthesis and catalysis (Javed et al., 2021).
Materials Science
Metal-Organic Frameworks (MOFs)
A study on palladium(II) and platinum(II) complexes of derivatives similar to "4-(1H-Pyrazol-4-yl)benzoic acid" reported their solid-state characterization and preliminary biological cytotoxicity. The research underscores the potential of these compounds in developing new materials with specific biological and chemical properties (McKay et al., 2016).
Safety And Hazards
4-(1H-Pyrazol-4-yl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers Several papers have been published on 4-(1H-Pyrazol-4-yl)benzoic acid and its derivatives . These papers cover topics such as the synthesis and characterization of the compound, its derivatives, and their biological activities.
properties
IUPAC Name |
4-(1H-pyrazol-4-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-11-12-6-9/h1-6H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGICHEMKLPXWPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304674 | |
Record name | 4-(1H-Pyrazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrazol-4-yl)benzoic acid | |
CAS RN |
1017794-47-6 | |
Record name | 4-(1H-Pyrazol-4-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017794-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-Pyrazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-pyrazol-4-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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